4-Methyl-1,3-oxazolidin-2-one
Description
4-Methyl-1,3-oxazolidin-2-one (C₄H₇NO₂; average mass: 101.105 g/mol) is a five-membered heterocyclic compound containing an oxygen atom, a nitrogen atom, and a carbonyl group. It is structurally characterized by a methyl substituent at the 4-position of the oxazolidinone ring (Fig. 1). This compound is a key intermediate in pharmaceutical synthesis, notably in the development of antibiotics such as zoliflodacin, where its incorporation into benzisoxazole derivatives enhances antibacterial activity and pharmacokinetic profiles . Its stereochemical variants, such as (4S,5S)- and (4R,5R)-configurations, are critical for biological activity in chiral drug candidates .
Properties
IUPAC Name |
4-methyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJFEOKPKHIPEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antibacterial Properties
4-Methyl-1,3-oxazolidin-2-one derivatives have been extensively studied for their antibacterial activity. These compounds are primarily effective against Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The mechanism of action typically involves the inhibition of protein synthesis in bacteria, which is crucial for their survival and replication.
Case Study: Antibiotic Efficacy
A study highlighted the effectiveness of certain oxazolidinone derivatives against various bacterial strains. For instance, compounds with modifications at the C-5 position exhibited enhanced potency against resistant pathogens compared to traditional antibiotics like vancomycin .
Therapeutic Applications
Beyond their antibacterial properties, this compound derivatives are being investigated for their potential in treating other medical conditions. Research indicates that these compounds may have applications as inhibitors of enzymes involved in metabolic pathways.
Case Study: Enzyme Inhibition
Recent studies have identified specific oxazolidinone derivatives as inhibitors of mutant isocitrate dehydrogenase (IDH), an enzyme implicated in certain cancers. These inhibitors can potentially halt tumor growth by disrupting metabolic processes essential for cancer cell survival .
Drug Design and Development
The structural characteristics of this compound make it an attractive scaffold for drug development. Its ability to form various derivatives allows chemists to modify its properties to enhance efficacy and reduce side effects.
Table: Structural Modifications and Their Effects
Analytical Applications
In addition to its therapeutic uses, this compound is utilized in analytical chemistry for various applications, including as a reagent in organic synthesis and as a standard in chromatographic methods.
Case Study: Analytical Chemistry
The compound has been employed as a chiral auxiliary in asymmetric synthesis processes. Its ability to facilitate the formation of enantiomerically pure compounds is valuable in producing pharmaceuticals where stereochemistry is critical .
Comparison with Similar Compounds
Comparison with Similar Oxazolidinone Derivatives
Oxazolidinones are a versatile class of compounds with diverse pharmacological and industrial applications. Below is a detailed comparison of 4-methyl-1,3-oxazolidin-2-one with structurally related analogs:
Table 1: Structural and Functional Comparison of Oxazolidinone Derivatives
Key Findings from Comparative Studies
Antibacterial Activity: The 4-methyl substituent in this compound improves lipophilicity and membrane penetration compared to unsubstituted 2-oxazolidinone (OX2), enhancing efficacy against quinolone-resistant pathogens like S. aureus . Cycloserine (CS), despite structural similarity, exhibits a distinct mechanism (cell wall synthesis inhibition) and higher toxicity due to its amino group .
Stereochemical Impact :
- (4S,5S)- and (4R,5R)-stereoisomers of this compound show divergent biological activities. For example, (4S,5R)-variants are prioritized in hyperlipidemia therapies due to their interaction with lipid metabolism enzymes .
Toxicity and Regulatory Status: AMOZ and AOZ, metabolites of nitrofuran antibiotics, are banned in food products due to carcinogenicity, unlike this compound, which is used therapeutically under regulated conditions .
Industrial Applications :
- 5-Methyl-1,3-oxazolidin-2-one shares structural similarities but is primarily an industrial intermediate with significant safety risks (e.g., eye irritation) .
Q & A
Q. What are the common synthetic routes for preparing 4-Methyl-1,3-oxazolidin-2-one and its derivatives?
The synthesis of this compound derivatives often involves coupling reactions or nucleophilic displacement. For example, direct coupling of α,β-unsaturated carboxylic acids with oxazolidinones using NaH in DMF yields N-acyl derivatives with 71–73% efficiency . Additionally, nucleophilic displacement with resins (e.g., Merrifield-Cl or Wang-Cl) via NaH-mediated reactions can immobilize oxazolidinones for solid-phase synthesis, achieving loadings >90% . Purification typically employs column chromatography (hexanes/EtOAc mixtures) .
Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?
Key characterization methods include:
- NMR Spectroscopy : and NMR confirm structural integrity, with carbonyl signals near 174 ppm for the oxazolidinone ring .
- IR Spectroscopy : A strong C=O stretching band at ~1749 cm is diagnostic .
- X-Ray Crystallography : Resolves stereochemical details and crystal packing. For example, fluorinated derivatives (e.g., CHFNO) are analyzed to confirm bond lengths and angles .
Advanced Research Questions
Q. How do researchers investigate the thermal degradation kinetics of this compound derivatives?
Degradation studies focus on reaction pathways and activation energies. For instance, thermal degradation of 2-amino-2-methyl-1-propanol (AMP) to 4,4-dimethyl-1,3-oxazolidin-2-one (DMOZD) involves carbamate intermediates. Kinetic analysis reveals non-integer reaction orders for AMP and CO, suggesting complex mechanisms. Activation energies (derived from Arrhenius plots) differentiate equilibrium conditions for carbamate formation (~40–60 kJ/mol) and its conversion to DMOZD at higher temperatures .
Q. How is stereochemical control achieved in reactions involving this compound chiral auxiliaries?
Oxazolidinones serve as chiral auxiliaries in asymmetric synthesis. For example, (S)-4-Benzyl-N-hexanoyl-5,5-dimethyl-1,3-oxazolidin-2-one directs stereoselective alkylation, yielding >90% diastereomeric excess. Key factors include:
Q. What strategies resolve contradictions in mechanistic studies of oxazolidinone reactivity?
Discrepancies in reaction mechanisms (e.g., carbamate stability vs. degradation pathways) are addressed through:
Q. How do researchers optimize solubility and stability of this compound in experimental formulations?
Solubility is enhanced using polar aprotic solvents (e.g., DMSO or ethanol, 127 mg/mL) . Stability under thermal stress is assessed via accelerated aging studies (40–80°C), with degradation products identified by HPLC-MS. For hygroscopic derivatives, storage under inert gas (N) prevents hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
